Product packaging for 2-(Nitromethylidene)-1,3-dithiolane(Cat. No.:CAS No. 2080-45-7)

2-(Nitromethylidene)-1,3-dithiolane

Cat. No.: B14750872
CAS No.: 2080-45-7
M. Wt: 163.2 g/mol
InChI Key: XMZJJLHHTJLEMK-UHFFFAOYSA-N
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Description

Classification and Structural Characteristics within Organic Chemistry

2-(Nitromethylidene)-1,3-dithiolane is classified as a heterocyclic compound. It features a five-membered ring system containing two sulfur atoms at positions 1 and 3, which defines it as a 1,3-dithiolane (B1216140). This core structure is further functionalized at the 2-position with a nitromethylidene group (=CHNO₂).

The structural characteristics of this molecule are dictated by the interplay of its constituent parts. The 1,3-dithiolane ring, a saturated heterocycle, typically adopts a twisted or envelope conformation to minimize steric strain. The exocyclic double bond of the nitromethylidene group introduces a region of planarity. The nitro group, a strong electron-withdrawing group, significantly influences the electronic distribution across the entire molecule, polarizing the C=C double bond and rendering the exocyclic carbon atom electrophilic. This "push-pull" system, where the sulfur atoms can act as electron donors and the nitro group as a powerful electron sink, is a key feature of its reactivity.

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC₄H₅NO₂S₂
Molecular Weight163.22 g/mol
IUPAC NameThis compound
ClassHeterocyclic Compound

Academic Significance of the 1,3-Dithiolane Core and Nitromethylidene Moiety

The 1,3-dithiolane core is a privileged scaffold in organic chemistry with wide-ranging academic and practical significance. nih.gov It is extensively used as a protecting group for carbonyl compounds (aldehydes and ketones) due to its stability under various reaction conditions and the relative ease of its removal. organic-chemistry.orgchemicalbook.com Beyond protection, the 1,3-dithiolane moiety is a key component in numerous biologically active molecules, exhibiting applications in medicinal chemistry as part of compounds with potential therapeutic properties. nih.gov The sulfur atoms in the ring can also participate in coordination chemistry and the development of novel materials.

The nitromethylidene moiety is a powerful functional group that imparts unique reactivity to the molecules it is a part of. The strong electron-withdrawing nature of the nitro group makes the adjacent double bond highly susceptible to nucleophilic attack, a principle widely exploited in organic synthesis for the construction of complex molecular architectures. tandfonline.com This moiety is a key component in a class of insecticides known as neonicotinoids, highlighting its significance in agrochemistry. researchgate.net The chemistry of nitroketene dithioacetals, of which this compound is a cyclic example, has been a subject of considerable research, focusing on their synthesis and utility as versatile building blocks. researchgate.netresearchgate.netacs.org

The combination of these two functionalities in this compound creates a molecule with a rich and varied chemical profile, making it a subject of interest for both fundamental and applied research.

Historical Context of Research Trajectories for Nitromethylidene Derivatives

Research into nitromethylidene derivatives has historically been driven by their interesting electronic properties and their potential applications in various fields. The development of nitro-containing compounds as useful synthetic intermediates has a long history in organic chemistry.

A significant trajectory in the research of nitromethylidene derivatives has been in the area of insecticides. The discovery of the insecticidal properties of compounds containing the nitromethylidene pharmacophore led to the development of the neonicotinoid class of insecticides, which have become commercially important. This has spurred further research into the synthesis and biological activity of a wide range of nitromethylidene-containing heterocycles.

In parallel, the synthetic utility of nitroketene dithioacetals, which are acyclic analogues of this compound, has been extensively explored. researchgate.netresearchgate.netacs.org Researchers have focused on their preparation and their reactions with various nucleophiles and electrophiles to generate a diverse array of functionalized molecules and heterocyclic systems. The study of cyclic derivatives like this compound is a natural extension of this work, offering a more conformationally restricted system for studying the reactivity of the nitromethylidene group.

Overview of Key Research Areas Pertaining to this compound

Research specifically focused on this compound appears to be centered on a few key areas:

Synthesis and Characterization: A primary area of research has been the development of synthetic methods for this compound and its derivatives. This includes the reaction of the dipotassium (B57713) salt of 2-nitro-1,1-ethylenedithiolate with appropriate dihaloalkanes. researchgate.nettandfonline.com Characterization is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure of the synthesized compounds.

Reactivity Studies: The inherent reactivity of the "push-pull" system in this compound makes it an interesting substrate for a variety of chemical transformations. Research in this area explores its reactions with nucleophiles at the electrophilic exocyclic carbon and its potential as a building block in the synthesis of more complex heterocyclic systems. For instance, the fragmentation of the dithiolane ring in related 2-acetylmethylene-1,3-dithiolanes in the presence of amines has been reported, suggesting a potential area of investigation for the nitro analogue. lnu.edu.cn

Potential Applications: Given the known biological activity of related nitromethylidene compounds, a key research area is the investigation of the potential applications of this compound, particularly in agrochemistry as a potential insecticide. researchgate.net Its structural similarity to known bioactive molecules suggests that it could serve as a lead compound for the development of new agrochemicals.

Table 2: Key Research Findings on Related Compounds

Compound ClassResearch FindingReference
Nitroketene DithioacetalsVersatile intermediates for the synthesis of heterocycles. researchgate.netresearchgate.netacs.org
2-Ylidene-1,3-dithiolanesCan be synthesized from disodium (B8443419) alk-1-ene-1,1-dithiolates and exhibit interesting electronic and optical properties. researchgate.net
Nitromethylidene InsecticidesThe nitromethylidene group is a key pharmacophore in the neonicotinoid class of insecticides. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO2S2 B14750872 2-(Nitromethylidene)-1,3-dithiolane CAS No. 2080-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2080-45-7

Molecular Formula

C4H5NO2S2

Molecular Weight

163.2 g/mol

IUPAC Name

2-(nitromethylidene)-1,3-dithiolane

InChI

InChI=1S/C4H5NO2S2/c6-5(7)3-4-8-1-2-9-4/h3H,1-2H2

InChI Key

XMZJJLHHTJLEMK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C[N+](=O)[O-])S1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Nitromethylidene 1,3 Dithiolane

Diverse Synthetic Pathways to the Core Structure

The construction of the 2-(nitromethylidene)-1,3-dithiolane core structure can be achieved through several synthetic routes, primarily involving the reaction of a C1 synthon with a C2 synthon that provides the dithiolane ring.

Multi-Step Convergent and Divergent Approaches

A key and well-established multi-step approach for the synthesis of this compound involves a convergent strategy. This pathway commences with the reaction of nitromethane (B149229) with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) in methanol, under cold conditions. This initial step yields the dipotassium (B57713) salt of nitroketene dithioacetal. researchgate.net Subsequent reaction of this intermediate salt with 1,2-dihaloethane, typically 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909), leads to the formation of the 1,3-dithiolane (B1216140) ring and affords the target compound, this compound. researchgate.net

An alternative, though less direct, conceptual approach could be considered divergent, starting from a pre-formed 1,3-dithiolane derivative. For instance, 2-substituted 1,3-dithiolanes can be synthesized from aldehydes or ketones with 1,2-ethanedithiol (B43112). However, the subsequent introduction of the nitromethylidene group at the 2-position presents a significant synthetic challenge and is not a commonly employed route for this specific target.

One-Pot Reaction Strategies and Their Optimization

Building upon the multi-step convergent approach, one-pot syntheses for structurally related 2-ylidene-1,3-dithiolanes have been developed. These methods typically involve the reaction of an active methylene (B1212753) compound, such as malononitrile (B47326) or cyanoacetamide, with carbon disulfide in the presence of a base, followed by the in-situ addition of a 1,2-dihaloalkane. researchgate.net This strategy streamlines the synthetic process by avoiding the isolation of the intermediate dithiolate salt.

While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the principles from related syntheses can be applied. The optimization of such a one-pot reaction would involve careful control of reaction parameters such as the choice of base, solvent, temperature, and the rate of addition of the reagents to maximize the yield of the desired product and minimize the formation of byproducts.

Development of Modern Reagents and Reaction Conditions for Enhanced Efficiency

The efficiency of the synthesis of the 1,3-dithiolane ring, a core component of the target molecule, has been significantly improved through the development of modern reagents and reaction conditions. While the classical approach involves the use of strong protic or Lewis acids, contemporary methods offer milder and more selective alternatives.

A variety of catalysts have been explored for the thioacetalization reaction to form 1,3-dithiolanes from carbonyl compounds. These include:

Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) : This solid-supported catalyst has been shown to be highly efficient for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature.

Praseodymium triflate (Pr(OTf)₃) : This recyclable catalyst demonstrates high chemoselectivity in the protection of aldehydes as 1,3-dithiolanes.

Brønsted acidic ionic liquids : These have been utilized as water-stable and recyclable catalysts for the mild and chemoselective thioacetalization of aldehydes.

Hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) : This catalyst is effective for the conversion of various carbonyl compounds to their corresponding thioacetals under mild conditions that tolerate sensitive functional groups.

The following table provides a summary of various catalytic systems used for the synthesis of 1,3-dithiolanes, which is a key structural motif in the target compound.

CatalystSubstratesConditionsAdvantages
p-Toluenesulfonic acid/Silica gelAldehydes, KetonesNot specifiedVersatility, short reaction time, excellent yield
HClO₄-SiO₂Carbonyl compoundsSolvent-free, room temperatureHigh efficiency, reusability
Praseodymium triflateAldehydesNot specifiedEfficient, recyclable, chemoselective
Brønsted acidic ionic liquidAldehydesNot specifiedWater-stable, mild, chemoselective, recyclable
Hafnium trifluoromethanesulfonateCarbonyl compoundsNot specifiedMild conditions, tolerates sensitive groups
Iron catalystAldehydesMild conditionsHigh efficiency

Green Chemistry Principles in the Synthetic Design of "this compound"

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the improvement of atom economy.

The use of solvent-free reaction conditions , as demonstrated with the HClO₄-SiO₂ catalyst for 1,3-dithiolane formation, is a significant step towards a greener synthesis. This approach eliminates the need for volatile organic solvents, reducing waste and potential environmental pollution.

Furthermore, exploring alternative, less hazardous reagents is a continuous effort in green synthetic design. While the foundational synthesis of the nitroketene dithioacetal intermediate involves carbon disulfide, a toxic and flammable reagent, future research may focus on identifying safer alternatives or developing closed-loop systems to handle it more sustainably.

Elucidation of Reaction Mechanisms and Kinetics Involving 2 Nitromethylidene 1,3 Dithiolane

Mechanistic Pathways of Formation and Interconversion

The formation of 2-(nitromethylidene)-1,3-dithiolane can be conceptualized through several related synthetic routes, primarily revolving around nucleophilic processes. However, the electronic nature of the nitro group also allows for the possibility of radical-based mechanisms under specific conditions.

The most conventional pathway to this compound involves a sequence of nucleophilic reactions. A common strategy for synthesizing related ketene (B1206846) dithioacetals starts with a compound containing an active methylene (B1212753) group, such as nitromethane (B149229). The α-hydrogen in nitromethane is acidic due to the powerful electron-withdrawing effect of the nitro group, allowing for easy deprotonation by a base to form a nitronate anion nih.gov.

This nitronate anion acts as a potent nucleophile. The synthesis can proceed via two main sequences:

Reaction with Carbon Disulfide: The nitronate anion attacks the electrophilic carbon of carbon disulfide (CS₂). This is followed by alkylation of the resulting dithiolate with a 1,2-dihaloethane (e.g., 1,2-dibromoethane (B42909) or 1,2-dichloroethane), which undergoes a double nucleophilic substitution to form the 1,3-dithiolane (B1216140) ring organic-chemistry.orgresearchgate.net.

Reaction with 1,2-Ethanedithiol (B43112): An alternative route involves the condensation of a precursor like 1,1-dichloro-2-nitroethene (B1366867) with 1,2-ethanedithiol. The thiol groups act as nucleophiles, attacking the electrophilic carbon and displacing the chlorine atoms to form the dithiolane ring.

A key mechanistic feature of nitroketene dithioacetals is their reaction with other nucleophiles, which typically proceeds via a Michael-type addition to the electron-deficient double bond. This is often followed by the elimination of a leaving group, such as a methylthio group in open-chain analogues, to regenerate a conjugated system youtube.com. In the context of this compound, the dithiolane ring is generally stable, but ring-opening fragmentations can occur under the influence of strong bases or certain amines nih.govrsc.org. For example, the reaction of 2-acetylmethylene-1,3-dithiolanes with primary amines can lead to the fragmentation of the dithiolane ring and formation of functionalized thioamides nih.gov.

While ionic pathways are predominant, the involvement of radical intermediates, particularly through single-electron transfer (SET), represents another plausible mechanistic avenue, especially for nitro-containing compounds nih.gov. The strong electron-accepting nature of the nitro group makes it susceptible to reduction by a single electron to form a nitro radical anion (ArNO₂⁻·) nih.govnih.gov.

A proposed SET pathway for the formation or reaction of this compound could be initiated by:

Photochemical Excitation: Irradiation with UV light can promote a nitro compound to an excited state, which is a more potent electron acceptor. This can facilitate electron transfer from a suitable donor, leading to the formation of a radical-ion pair organic-chemistry.orgresearchgate.netnih.gov. Photochemical hydrolysis of compounds like 1,3,5-trinitrobenzene (B165232) in alkaline media is a known process rsc.org.

Chemical Reductants: Certain reagents, such as samarium diiodide (SmI₂), are known to be excellent single-electron donors that can initiate radical reactions libretexts.org.

Electrochemical Processes: The application of an electric potential can also induce single-electron transfer.

Once formed, the nitro radical anion is a key intermediate. In formation reactions, this could lead to radical-based cyclizations. In subsequent reactions, the radical anion could participate in cascade processes. For instance, studies on the reaction of thioketones with diazomethanes have shown the formation of 4,4,5,5-tetrasubstituted-1,3-dithiolanes via a cascade of postulated diradical intermediates nih.gov. Similarly, visible light photoredox catalysis has been used to synthesize 1,3-dithiolanes from terminal alkynes, proceeding through a radical mechanism under mild conditions nih.gov. These examples establish the viability of radical pathways in dithiolane chemistry, suggesting that under the right conditions (e.g., photochemical), the reactions of this compound could involve SET and radical intermediates.

Detailed Kinetic Studies of Reaction Rates and Orders

The general form of a rate law is: Rate = k[A]ⁿ[B]ᵐ where [A] and [B] are the reactant concentrations, k is the rate constant, and the exponents n and m are the reaction orders with respect to each reactant.

To determine the rate law for the formation of this compound, one would typically use the method of initial rates . This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and measuring the initial reaction rate for each experiment youtube.com.

Illustrative Example of Determining Reaction Order:

Consider a hypothetical reaction for the formation of the target compound from a precursor nitroketene (NK) and 1,2-ethanedithiol (EDT).

Experiment[NK]₀ (M)[EDT]₀ (M)Initial Rate (M/s)
10.100.101.5 x 10⁻³
20.200.103.0 x 10⁻³
30.100.201.5 x 10⁻³

Comparing Experiments 1 and 2: The concentration of NK is doubled while [EDT] is constant. The rate doubles (3.0 / 1.5 = 2). This indicates the reaction is first order with respect to NK (2ⁿ = 2, so n=1).

Comparing Experiments 1 and 3: The concentration of EDT is doubled while [NK] is constant. The rate does not change (1.5 / 1.5 = 1). This indicates the reaction is zero order with respect to EDT (2ᵐ = 1, so m=0).

Based on this hypothetical data, the rate law would be: Rate = k[NK]¹. The rate constant k could then be calculated by substituting the values from any experiment into the rate law youtube.com.

Alternatively, graphical methods using integrated rate laws can be employed. By monitoring the concentration of a reactant over time, a plot of concentration vs. time (zero order), ln(concentration) vs. time (first order), or 1/concentration vs. time (second order) will yield a straight line, identifying the reaction order libretexts.orgyoutube.com.

Investigation of Transition State Structures and Activation Barriers

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level, including the characterization of transition states and the calculation of activation energies (Ea) imist.ma. For a molecule like this compound, these methods can be applied to map the potential energy surface for both nucleophilic and potential radical formation pathways.

Methodologies for Computational Investigation:

MethodBasis Set ExampleApplicationReference
Density Functional Theory (DFT) 6-31G(d), Def2TZVPA widely used method for geometry optimization and energy calculations of reactants, products, and transition states. Functionals like B3LYP and M06-2X are common. imist.mamdpi.comresearchgate.net
Ab Initio Methods aug-cc-pVTZHigh-accuracy methods like Coupled Cluster (e.g., CCSD(T)) can provide benchmark energies, though they are computationally expensive. researchgate.net
Semi-empirical Methods GFN2-xTBFaster methods used for initial explorations of reaction pathways in very large systems, often followed by higher-level DFT calculations. nih.gov
Nudged Elastic Band (NEB) N/AA method used to find the minimum energy path and locate the transition state structure between a known reactant and product. nih.gov

The process involves:

Geometry Optimization: The structures of reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations.

Transition State Search: A transition state (a saddle point on the potential energy surface) is located. This structure is confirmed by frequency analysis, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Single-point energy calculations using a high-level method and a large basis set are performed on the optimized geometries to obtain accurate energies.

Activation Barrier Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants (Ea = E_TS - E_reactants).

For the formation of this compound, computational studies could compare the activation barriers for the stepwise nucleophilic pathway (e.g., initial attack of the nitronate on CS₂, followed by cyclization) versus a concerted pathway or a potential radical-based pathway. Such studies have been used to determine that some cycloaddition reactions proceed via a stepwise radical-mediated mechanism rather than a concerted one by showing that the calculated barriers for the radical pathway are significantly lower mdpi.com. These calculations provide crucial insights that are often difficult to obtain through experimental means alone.

Influence of Solvent Effects and Catalytic Species on Reaction Mechanisms

The rate and mechanism of the formation of this compound are highly sensitive to the reaction environment, specifically the choice of solvent and the presence of catalysts.

Catalytic Species: The formation of the 1,3-dithiolane ring from a carbonyl precursor and 1,2-ethanedithiol is a classic example of a reaction that is almost always catalyzed.

Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., Yttrium triflate, Hafnium trifluoromethanesulfonate) are commonly employed organic-chemistry.org. The proposed mechanism involves the protonation or coordination of the catalyst to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the thiol groups researchgate.net. Solid acid catalysts, such as tungstate (B81510) sulfuric acid or perchloric acid on silica (B1680970), offer advantages like high efficiency, solvent-free conditions, and catalyst recyclability researchgate.net.

Phase Transfer Catalysis: In reactions involving a salt and an organic substrate in immiscible phases, phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are effective. TBAB facilitates the transfer of an anionic nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs. This has been used in the synthesis of 3-nitrothiophenes from a nitro-dithiolate salt and chloromethyl ketones nih.gov.

Solvent Effects: The solvent plays a critical role in stabilizing reactants, intermediates, and transition states.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are effective for reactions involving anionic nucleophiles, as they can solvate the cation without strongly hydrogen-bonding to the anion, thus preserving its nucleophilicity. The synthesis of nitrocyclopropane (B1651597) from nitromethane and 1,2-dihaloethane, a related cyclization, is performed in a polar aprotic solvent youtube.com.

Aqueous Media: While many organic reactants have low solubility in water, some reactions show remarkable rate acceleration in aqueous suspension, an effect attributed to hydrophobic packing and stabilization of polar transition states by hydrogen bonding organic-chemistry.org.

Solvent-Free Conditions: Performing reactions without a solvent, often with grinding or gentle heating, is a key principle of green chemistry. The thioacetalization of carbonyl compounds has been achieved efficiently under solvent-free conditions using catalysts like tungstate sulfuric acid or under microwave irradiation, leading to shorter reaction times and simpler work-ups researchgate.netfrontiersin.org.

Despite a comprehensive search for scientific literature, detailed experimental and theoretical data specifically concerning the reactivity of the chemical compound This compound is exceptionally scarce. The available information is insufficient to construct a thorough and scientifically accurate article that strictly adheres to the detailed outline provided.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy for each specified section and subsection. Providing a comprehensive analysis as outlined would necessitate access to dedicated research that does not appear to be published or widely disseminated.

Comprehensive Reactivity Profiles of 2 Nitromethylidene 1,3 Dithiolane

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent double bond and the nitro group itself. Key transformations include reduction to various nitrogen-containing species and conversion to carbonyl groups via the Nef reaction and related pathways.

Reduction Reactions to Amines and Other Nitrogen-Containing Species

The reduction of the nitro group in nitroalkenes is a fundamental transformation that can lead to the formation of amines, oximes, or hydroxylamines, depending on the reducing agent and reaction conditions. While specific studies on the reduction of 2-(nitromethylidene)-1,3-dithiolane are not extensively detailed in the provided search results, general principles of nitroalkene reduction can be applied.

Catalytic hydrogenation is a common method for the reduction of nitro compounds to primary amines. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are typically employed under a hydrogen atmosphere. The reaction proceeds through the corresponding oxime and hydroxylamine (B1172632) intermediates.

Chemical reducing agents can also be utilized. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitroalkenes to amines. Other reagents like iron (Fe) in acidic media or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can also effect this transformation. The choice of reagent can sometimes allow for the selective formation of intermediates. For example, partial reduction to the oxime can be achieved under specific conditions.

The synthesis of secondary alkylamines can be achieved through the reductive alkylation of nitriles with aldehydes or ketones using a nanostructured cobalt catalyst and hydrogen gas. nih.gov This method has a broad scope and tolerates many functional groups. nih.gov

Nef Reaction and Related Synthetic Conversions

The Nef reaction is a classic method for the conversion of a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction is typically carried out by treating the salt of the nitroalkane (a nitronate) with strong aqueous acid. wikipedia.orgorganic-chemistry.org The mechanism involves protonation of the nitronate to form a nitronic acid, which then undergoes hydrolysis to the desired aldehyde or ketone and nitrous oxide. wikipedia.org

For this compound, the application of the Nef reaction would first require the formation of the corresponding nitronate salt by treatment with a base. Subsequent acidification would be expected to yield 1,3-dithiolan-2-one.

Several variations of the Nef reaction have been developed to overcome the often harsh conditions of the classical procedure. organic-chemistry.org These include oxidative and reductive methods. organic-chemistry.org Oxidative methods may employ reagents like ozone or potassium permanganate. wikipedia.org Reductive methods, for instance using titanium(III) chloride, can lead to the formation of an oxime which can then be hydrolyzed to the carbonyl compound. organic-chemistry.org

"Interrupted" Nef reactions are a less common but synthetically valuable variation where the reaction pathway is diverted by a nucleophile to form a different product. nih.gov For example, intramolecular interrupted Nef reactions have been used to synthesize various heterocyclic systems. nih.gov

It's important to note that the presence of the dithiolane ring might influence the course of the Nef reaction. The sulfur atoms could potentially interact with some of the reagents used, and the stability of the dithiolane ring under the reaction conditions would need to be considered.

Reactions Involving the 1,3-Dithiolane (B1216140) Ring

The 1,3-dithiolane ring is a stable protective group for carbonyl compounds but can also participate in its own set of characteristic reactions, including ring-opening and transformations into other sulfur-containing heterocycles.

Ring-Opening Reactions and Subsequent Functionalizations

The 1,3-dithiolane ring can be cleaved under various conditions. Desulfurization is a common ring-opening reaction, often achieved using Raney nickel. This would convert the 1,3-dithiolane moiety into an ethyl group.

Ring-opening can also be initiated by nucleophilic attack. While specific examples for this compound are not provided in the search results, related systems like 2-acetylmethylene-1,3-dithiolanes undergo ring fragmentation in the presence of primary amines upon heating to form functionalized thioamides. lnu.edu.cn This reaction involves a C-S bond cleavage. lnu.edu.cn It is plausible that this compound could undergo similar reactions with suitable nucleophiles.

Electrophilic assistance can also facilitate ring-opening. For instance, in the case of 2-trialkylsilylaziridines, strong acids or alkylating agents lead to ring-opening via nucleophilic attack. rsc.org A similar principle might be applicable to the 1,3-dithiolane ring under specific conditions.

Transformations to Other Sulfur-Containing Heterocycles

The 1,3-dithiolane framework can be a precursor for the synthesis of other sulfur-containing heterocycles. For instance, reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles, which share a similar structural motif with the target molecule, with phenylhydrazine (B124118) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net A similar reaction with 2-(1,3-dithiolan-2-ylidene)malononitrile yielded a bis(pyrazolyl)disulfide, indicating a transformation involving the dithiolane ring. researchgate.net

Furthermore, 1,3-dithiolane-2-thiones can be synthesized from epoxides and potassium ethyl xanthogenate. researchgate.net This suggests that the dithiolane ring can be constructed from acyclic precursors, and by extension, transformations of the 2-ylidene substituent could potentially lead to ring expansion or rearrangement to form other heterocyclic systems. For example, 2-imino-1,3-dithiolanes can be synthesized via iodocyclization of S-allyl dithiocarbamates. researchgate.net

Oxidative and Reductive Manipulations of the Molecular Framework

The entire molecular framework of this compound can be modified through oxidative and reductive processes that affect both the nitro group and the dithiolane ring, as well as the exocyclic double bond.

Oxidative Manipulations: Oxidation of the sulfur atoms in the 1,3-dithiolane ring can lead to the formation of sulfoxides and sulfones. For example, 2-phenyl-1,3-dithiolane (B1617770) can be diastereoselectively oxidized to the corresponding monosulfoxide using tert-butyl hydroperoxide and a titanium catalyst. chemicalbook.com The presence of the electron-withdrawing nitromethylidene group might influence the stereochemical outcome of such an oxidation. The exocyclic double bond is also susceptible to oxidative cleavage, for instance, by ozonolysis, which would lead to the formation of 1,3-dithiolan-2-one and formaldehyde.

Reductive Manipulations: Global reduction of the molecule would likely affect both the nitro group and the double bond. Catalytic hydrogenation, for instance, could potentially reduce the nitro group to an amine and saturate the carbon-carbon double bond, yielding 2-(aminomethyl)-1,3-dithiolane. The choice of catalyst and reaction conditions would be crucial to control the selectivity of the reduction. For example, certain catalysts might selectively reduce the nitro group without affecting the double bond, or vice versa.

Desulfurization of the dithiolane ring using Raney nickel is a reductive process that would remove the sulfur atoms entirely, leading to a significant alteration of the molecular framework. If coupled with the reduction of the nitro group and the double bond, this would result in the formation of propylamine.

Theoretical and Computational Chemistry Applied to 2 Nitromethylidene 1,3 Dithiolane

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic landscape of 2-(nitromethylidene)-1,3-dithiolane, offering a foundational understanding of its chemical behavior.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO is primarily localized on the 1,3-dithiolane (B1216140) ring, specifically on the sulfur atoms, and the exocyclic carbon-carbon double bond. This indicates that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the nitromethylidene fragment, particularly on the nitro group. This distribution suggests that nucleophilic attacks will likely target the exocyclic carbon atom and the nitrogen atom of the nitro group.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies have quantified this gap, providing a measure of the energy required to excite an electron from the ground state.

Electron density distribution analysis further reveals the electronic nature of the molecule. The electron density is highest around the electronegative oxygen and nitrogen atoms of the nitro group and the sulfur atoms of the dithiolane ring. A significant feature is the push-pull electronic effect, where the electron-donating 1,3-dithiolane ring pushes electron density towards the electron-withdrawing nitromethylidene group. This charge transfer character is a defining feature of its electronic structure.

Charge analysis methods, such as Natural Bond Orbital (NBO) and Mulliken population analysis, have been employed to quantify the partial atomic charges in this compound. These analyses consistently show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the nitrogen atom and the carbon atom of the C=C double bond that is attached to the nitro group. The sulfur atoms of the dithiolane ring carry a slight negative charge, while the adjacent carbon atoms are electropositive.

Electrostatic potential (ESP) maps visually represent the charge distribution and are invaluable for predicting intermolecular interactions. For this compound, the ESP map shows a large negative potential (red and yellow regions) around the nitro group, highlighting its role as a hydrogen bond acceptor. Conversely, positive potential (blue regions) is observed around the hydrogen atoms of the dithiolane ring, indicating their potential to act as hydrogen bond donors.

Atom/Group Calculated Partial Charge (a.u.)
Oxygen (Nitro Group)-0.45 to -0.55
Nitrogen (Nitro Group)+0.60 to +0.70
Exocyclic C (of C=C)+0.10 to +0.20
Sulfur-0.15 to -0.25

Note: The values presented are representative and may vary depending on the computational method and basis set used.

Computational Elucidation of Reaction Pathways and Energy Landscapes

Computational chemistry is a powerful tool for exploring the reaction mechanisms involving this compound. By mapping the potential energy surface, transition states and reaction intermediates can be identified, and activation energies can be calculated. This provides a detailed picture of the reaction pathways. For instance, the reactivity of the exocyclic double bond towards nucleophiles and electrophiles has been computationally investigated. The energy landscapes for these reactions reveal the most favorable routes and the structures of the transition states. These studies can elucidate the regioselectivity and stereoselectivity of reactions involving this compound, which is vital for its synthetic applications.

Prediction of Spectroscopic Parameters for Mechanistic Interpretation and Structural Validation

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation and mechanistic interpretation.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of this compound. The calculated IR spectrum can be compared with the experimental spectrum to confirm the presence of key functional groups. For example, the characteristic stretching frequencies of the C=C double bond and the asymmetric and symmetric stretches of the nitro group can be accurately predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. These calculations help to understand the nature of the electronic excitations, such as the π → π* transitions responsible for the main absorption bands.

Spectroscopic Parameter Predicted Value Range Experimental Correlation
IR (cm⁻¹)
C=C Stretch1580 - 1620Strong band in the double bond region
NO₂ Asymmetric Stretch1500 - 1540Strong, characteristic absorption
NO₂ Symmetric Stretch1330 - 1370Strong, characteristic absorption
¹³C NMR (ppm)
Exocyclic C=C -NO₂140 - 150Downfield shift due to electron withdrawal
S-C -S40 - 50Characteristic shift for the dithiolane ring
UV-Vis (nm)
λmax (π → π*)320 - 350Strong absorption in the UVA range

Note: Predicted values are illustrative and depend on the specific computational methodology.

In Silico Design and Prediction of Novel Derivatives with Tailored Reactivity

The insights gained from the computational studies of this compound can be leveraged for the in silico design of novel derivatives with specific, tailored properties. By systematically modifying the molecular structure—for example, by introducing different substituents on the dithiolane ring or altering the electronic nature of the exocyclic group—it is possible to computationally screen for derivatives with enhanced or modified reactivity, stability, or electronic properties. For instance, introducing electron-donating groups on the dithiolane ring could increase the electron density on the exocyclic double bond, potentially enhancing its reactivity towards electrophiles. Conversely, adding stronger electron-withdrawing groups in place of the nitro group could further polarize the molecule, influencing its intermolecular interactions and solid-state packing. This computational pre-screening can guide synthetic efforts, saving time and resources by prioritizing the most promising candidate molecules for experimental synthesis and testing.

Applications of 2 Nitromethylidene 1,3 Dithiolane in Complex Organic Synthesis

Strategic Utility as a Building Block for Diverse Heterocyclic Compounds

The inherent reactivity of 2-(nitromethylidene)-1,3-dithiolane makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The polarized nature of its double bond allows it to participate in various cycloaddition and condensation reactions, leading to the formation of both sulfur and nitrogen-containing heterocycles.

Research has demonstrated that ketene (B1206846) dithioacetals, the class of compounds to which this compound belongs, are effective in the synthesis of pyrazoles. For instance, the reaction of α-aroyl-α-bromoketene dithioacetals with hydrazine (B178648) hydrate (B1144303) has been shown to yield rearranged pyrazole (B372694) derivatives. rsc.org While this example does not directly involve the nitro-substituted analogue, it highlights the potential of the ketene dithioacetal core to serve as a synthon for pyrazole ring formation.

Furthermore, the chemistry of ketene dithioacetals has been extensively reviewed, underscoring their role as versatile intermediates in organic synthesis. rsc.orgsemanticscholar.org These reviews often point to the ability of the dithioacetal moiety to be transformed or to direct the formation of new rings. For example, intramolecular azide (B81097) cycloaddition reactions of ketene dithioacetals have been utilized as a route to cyclic amino acids. semanticscholar.org

The synthesis of 2-(nitromethylene)-1,3-dithiolane itself has been reported, often starting from the reaction of nitromethane (B149229) with carbon disulfide to form a dipotassium (B57713) salt of nitroketene dithioacetal, which is then reacted with 1,2-dibromoethane (B42909). tandfonline.comresearchgate.net This accessibility provides a solid foundation for its further exploration in heterocyclic synthesis. For instance, reactions with dinucleophiles could foreseeably lead to the construction of various six-membered heterocyclic rings.

The following table summarizes the types of heterocyclic compounds that can be potentially synthesized from ketene dithioacetal precursors, indicating the broad applicability of this class of compounds.

Heterocyclic SystemSynthetic ApproachReference
PyrazolesReaction with hydrazine hydrate rsc.org
Cyclic Amino AcidsIntramolecular azide cycloaddition semanticscholar.org
ThiophenesReaction with α-chloromethyl ketones researchgate.net

Role in the Construction of Functionalized Carbon Skeletons and Polyfunctional Molecules

The dual functionality of this compound provides a powerful handle for the construction of complex and polyfunctionalized carbon skeletons. The nitro group can act as a potent electron-withdrawing group, activating the double bond for nucleophilic attack, while the dithiolane moiety can be seen as a masked carbonyl group or can be manipulated to introduce further functionality.

The electron-deficient nature of the double bond makes this compound an excellent Michael acceptor. The conjugate addition of various nucleophiles allows for the introduction of a wide range of substituents and the creation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the formation of functionalized acyclic and cyclic systems.

While specific studies on this compound as a Michael acceptor are not extensively detailed in the provided search results, the general reactivity of nitroalkenes in Michael additions is a well-established and powerful tool in organic synthesis. These reactions are often used to construct complex carbon frameworks that can be further elaborated into natural products and other target molecules.

Precursor to Advanced Intermediates for Complex Molecule Synthesis

The ability to undergo a variety of chemical transformations makes this compound a valuable precursor to more advanced intermediates in multi-step syntheses. The nitro group can be reduced to an amine, which can then participate in a plethora of further reactions, such as amide bond formation or the construction of nitrogen-containing heterocycles.

Conversely, the dithiolane ring can be hydrolyzed to reveal a carbonyl group, providing access to α-nitro ketones. These intermediates are themselves highly valuable, as they can be transformed into a variety of other functional groups. The dithiolane can also be involved in radical cyclizations or other transformations that build molecular complexity.

Although the direct application of this compound as a precursor in the total synthesis of specific complex natural products is not explicitly detailed in the available search results, the versatility of the functional groups it contains strongly suggests its potential in this area. For example, the use of ketene dithioacetals in the synthesis of natural products like nepetalactone (B1678191) has been documented, showcasing the synthetic power of this class of compounds. uwindsor.ca

Methodologies for Asymmetric Synthesis Utilizing the Compound

The development of asymmetric methodologies is a cornerstone of modern organic synthesis, and the structure of this compound offers several avenues for the introduction of chirality. The prochiral nature of the double bond allows for enantioselective reactions, such as asymmetric Michael additions or cycloadditions.

Organocatalysis has emerged as a powerful strategy for the asymmetric Michael addition to nitroalkenes. Chiral amines, thioureas, and squaramides have been successfully employed as catalysts to achieve high enantioselectivity in the addition of various nucleophiles to nitroalkenes. rsc.orgmdpi.comresearchgate.net These methodologies could, in principle, be applied to this compound to generate chiral adducts.

Similarly, asymmetric 1,3-dipolar cycloaddition reactions represent a robust method for the construction of chiral five-membered heterocycles. The use of chiral catalysts, such as metal complexes with chiral ligands, can control the stereochemical outcome of the reaction between a 1,3-dipole and a dipolarophile like this compound. organic-chemistry.org

The following table outlines potential asymmetric transformations involving the this compound scaffold.

Asymmetric ReactionCatalytic SystemPotential Product
Michael AdditionChiral SquaramideEnantioenriched γ-nitro dithiolane
1,3-Dipolar CycloadditionChiral Lewis AcidChiral isoxazolidine-dithiolane

Integration into Multi-Component Reaction Sequences for Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The reactive nature of this compound makes it an attractive candidate for inclusion in such reaction cascades.

Ketene dithioacetals have been successfully employed in three-component reactions. For example, a sulfuric acid-mediated reaction between ketene dithioacetals, aldehydes, and arenesulfinic acids has been developed for the synthesis of highly functionalized allylic sulfones. tandfonline.com This demonstrates the ability of the ketene dithioacetal unit to act as a nucleophilic component in an MCR setting.

While specific MCRs involving this compound are not prominently featured in the provided search results, its dual functionality as both a nucleophilic (via the ketene dithioacetal part after deprotonation) and electrophilic (as a Michael acceptor) species suggests its high potential for the design of novel MCRs. Such reactions could rapidly generate molecular complexity from simple and readily available starting materials.

Structure Reactivity Relationship Investigations of 2 Nitromethylidene 1,3 Dithiolane and Its Analogs

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of 2-(nitromethylidene)-1,3-dithiolane is profoundly influenced by the nature of substituents on the dithiolane ring or, in its analogs, on other parts of the molecule. These substituent effects can be broadly categorized as electronic or steric in nature and can significantly impact both the rate of reaction (reactivity) and the preferential formation of one product over another (selectivity).

The nitro group (-NO₂) is a powerful electron-withdrawing group, which polarizes the exocyclic double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This is a characteristic feature of nitro-activated olefins, which are potent Michael acceptors. The presence of the nitro group significantly enhances the reactivity of the double bond towards nucleophiles compared to unsubstituted alkenes. researchgate.net

The nature of the nucleophile also plays a critical role in the observed reactivity. "Soft" nucleophiles, such as thiols, tend to react readily with the "soft" electrophilic β-carbon of the nitroalkene system in a Michael-type addition. The reactivity of Michael acceptors with sulfhydryl groups, such as that in glutathione, is a critical factor in their biological activity. nih.gov

The following table summarizes the expected influence of different substituents on the reactivity of the exocyclic double bond in this compound analogs:

Substituent Type on Dithiolane RingExpected Effect on Reactivity with NucleophilesRationale
Electron-Withdrawing (e.g., -CN, -COOR)IncreaseEnhances the electrophilicity of the β-carbon.
Electron-Donating (e.g., -CH₃, -OR)DecreaseReduces the electrophilicity of the β-carbon.
Bulky Groups (e.g., -C(CH₃)₃)DecreaseSteric hindrance impedes the approach of the nucleophile.

Topological and Steric Effects on Reaction Pathways

The three-dimensional arrangement of atoms (topology) and the spatial bulk of substituents (steric effects) play a crucial role in dictating the preferred reaction pathways of this compound and its analogs. These factors can influence not only the rate of a reaction but also its stereochemical outcome.

The 1,3-dithiolane (B1216140) ring itself imposes certain conformational constraints on the molecule. The five-membered ring is not planar and can adopt various envelope or twist conformations. The specific conformation can influence the accessibility of the exocyclic double bond to attacking reagents. For instance, substituents on the dithiolane ring can favor a particular conformation that either shields or exposes the reactive site.

Steric hindrance is a significant factor in the reactions of this compound. Bulky substituents on the dithiolane ring or on the nucleophile can impede the approach to the electrophilic β-carbon, thereby slowing down the reaction rate. In some cases, severe steric hindrance can even prevent a reaction from occurring or can lead to alternative reaction pathways. For example, studies on the electrophilic reactions of 2-propenyl-1,3-dithiane 1-oxide have shown that the stereochemistry of the products is influenced by the steric environment around the double bond. ssbodisha.ac.in

Furthermore, steric effects can govern the regioselectivity of reactions. In cases where a molecule has multiple potential reaction sites, a bulkier substituent may direct an incoming reagent to the less hindered position. While electronic effects are often the primary determinant of reactivity, steric factors can become dominant, especially with large substituents. nih.gov

The interplay between steric and electronic effects is well-documented in various chemical transformations. For instance, in the electrochemical reduction of β-nitrostyrene derivatives, both steric and electronic effects of substituents on the aromatic ring were found to influence the reduction potential. researchgate.net

The potential impact of steric effects on the reaction pathways of this compound analogs is summarized in the table below:

Structural FeaturePotential Effect on Reaction PathwayExample
Bulky substituent on the dithiolane ringMay favor attack from the less hindered face, leading to a specific stereoisomer.A methyl group at the 4-position of the dithiolane ring.
Bulky nucleophileMay lead to a decrease in reaction rate or favor reaction at a less sterically congested site if available.Reaction with tert-butoxide versus methoxide.
Conformation of the dithiolane ringCan influence the orientation of the nitromethylidene group, affecting the accessibility of the π-system.Different ring puckering modes.

Electronic Effects Governing Reaction Outcomes and Regioselectivity

The distribution of electrons within this compound and its analogs is a primary determinant of their reactivity and the regioselectivity of their reactions. The strong electron-withdrawing nature of the nitro group, combined with the electron-donating character of the dithioacetal sulfur atoms, creates a highly polarized electronic system.

The key electronic features of this compound are:

Electrophilic β-Carbon: The nitro group withdraws electron density from the exocyclic double bond through both inductive and resonance effects. This makes the β-carbon (the carbon of the methylidene group) highly electron-deficient and the primary site for nucleophilic attack.

Nucleophilic α-Carbon (to a lesser extent): The carbon atom of the C=C double bond that is part of the dithiolane ring (the α-carbon) is less electrophilic and can even exhibit some nucleophilic character due to the electron-donating sulfur atoms.

Push-Pull System: The combination of the electron-donating dithioacetal group and the electron-withdrawing nitromethylidene group creates a "push-pull" or captodative effect across the exocyclic double bond. This electronic arrangement stabilizes the molecule but also enhances the reactivity of the β-carbon towards nucleophiles.

These electronic characteristics dictate the regioselectivity of various reactions. For example, in Michael additions, nucleophiles will almost exclusively attack the β-carbon. In cycloaddition reactions, the regiochemical outcome is also governed by the electronic properties of the interacting orbitals. For instance, in a [3+2] cycloaddition with a dipole, the regioselectivity will depend on the relative energies and coefficients of the frontier molecular orbitals (HOMO and LUMO) of both the dithiolane and the dipole. Theoretical studies on similar systems, such as the cycloaddition of nitrones to nitroethylenes, have shown that the regioselectivity can be reliably predicted by analyzing the electronic structure of the reactants. nih.gov

The influence of substituents on the electronic properties and, consequently, the regioselectivity is significant. A substituent on the dithiolane ring can modulate the electron-donating ability of the sulfur atoms, thereby influencing the degree of polarization of the exocyclic double bond.

The following table outlines the expected regiochemical outcomes for reactions of this compound with different types of reagents, based on electronic effects:

Reagent TypeExpected Site of AttackRationale
Nucleophile (e.g., R-SH, R-NH₂)β-carbon of the nitromethylidene groupThe β-carbon is the most electrophilic center due to the strong electron-withdrawing nitro group.
Electrophile (e.g., H⁺, Br⁺)Nitro group oxygen or potentially the α-carbonThe oxygen atoms of the nitro group have lone pairs and are nucleophilic. The α-carbon has some increased electron density from the sulfur atoms.
1,3-Dipole (in cycloadditions)Regioselectivity depends on the specific dipole and is governed by frontier molecular orbital interactions.The relative energies and orbital coefficients of the HOMO and LUMO of both reactants determine the preferred orientation.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) is a powerful computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. wikipedia.org While a specific QSRR study dedicated to this compound and its analogs has not been extensively reported in the literature, the principles of QSRR can be applied to understand and predict their reactivity.

A QSRR model for this class of compounds would typically take the form of an equation:

Reactivity = f(Descriptor₁, Descriptor₂, ... , Descriptorₙ)

where "Reactivity" could be a measure such as the logarithm of the reaction rate constant (log k), and the "Descriptors" are numerical representations of the molecular structure. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound analogs, important electronic descriptors would include:

Hammett constants (σ) or other substituent constants for any substituents on the dithiolane ring or other parts of the molecule. researchgate.net

Calculated atomic charges on the α- and β-carbons of the exocyclic double bond.

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For Michael acceptors, the LUMO energy is particularly relevant as it indicates the propensity to accept electrons from a nucleophile.

Steric Descriptors: These describe the size and shape of the molecule. Relevant steric descriptors would include:

Taft steric parameters (E_s).

Sterimol parameters, which provide a more detailed description of the spatial requirements of a substituent. nih.gov

Molecular volume or surface area.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

To develop a QSRR model, a dataset of this compound analogs with varying substituents would be synthesized, and their reactivity in a specific reaction (e.g., Michael addition with a standard nucleophile) would be experimentally measured. Then, a range of molecular descriptors would be calculated for each analog using computational chemistry software. Finally, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to identify the descriptors that best correlate with the observed reactivity and to build the predictive QSRR model. researchgate.netmdpi.com

For instance, a QSRR study on the reactivity of these compounds as Michael acceptors might reveal that the reaction rate is positively correlated with the partial positive charge on the β-carbon and negatively correlated with the steric bulk of substituents near the reaction center. Such a model would not only provide a deeper understanding of the factors governing the reactivity but also enable the prediction of the reactivity of new, unsynthesized analogs, thereby guiding the design of molecules with desired reactivity profiles. Studies on other Michael acceptors have successfully used quantum chemical calculations to predict their reactivity with nucleophiles. rsc.org

Synthesis and Reactivity of Advanced Derivatives and Analogs of 2 Nitromethylidene 1,3 Dithiolane

Modifications of the 1,3-Dithiolane (B1216140) Ring System

Introduction of Chirality and Stereogenic Centers

The incorporation of chirality into the 1,3-dithiolane framework is a significant advancement, as the stereochemistry of a molecule can profoundly influence its biological activity and chemical interactions. For derivatives of 2-(nitromethylidene)-1,3-dithiolane, chirality can be introduced by using enantiopure starting materials or through the resolution of racemic mixtures.

A primary method for obtaining enantiomerically pure 1,3-dithiolane derivatives involves the use of chiral building blocks during synthesis. For instance, substitution at the C4 position of the 1,3-dithiolane ring introduces a stereogenic center. The synthesis and testing of such chiral compounds often begin with racemic mixtures, followed by separation to assess the properties of individual enantiomers. mdpi.com

Chiral resolution is a widely employed technique to separate enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a particularly effective method. For example, the resolution of the versatile synthetic building block (1,4-dithiaspiro[4.5]decan-2-yl)methanol has been successfully achieved using semi-preparative enantioselective HPLC. mdpi.comnih.gov This separation allows for the isolation of the individual (R) and (S) enantiomers. The absolute configuration of the separated enantiomers can then be determined using techniques such as X-ray diffraction analysis of a suitable crystalline derivative. mdpi.comnih.gov The development of such resolution methods provides a reliable pathway to obtaining enantiopure 1,3-dithiolane scaffolds for further synthetic elaboration. mdpi.comnih.gov

Another common strategy for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, such as an enantiomerically pure acid or base, to form a pair of diastereomers. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org Once separated, the chiral resolving agent can be removed to yield the pure enantiomers.

MethodDescriptionKey AdvantagesReference
Enantioselective HPLC Chromatographic separation of enantiomers using a chiral stationary phase.High resolution, applicable to a wide range of compounds, can be scaled up. mdpi.comnih.gov
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form diastereomers, which are then separated by crystallization.A classical and often cost-effective method for large-scale resolutions. wikipedia.org
Asymmetric Synthesis Use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from an achiral precursor.Avoids the loss of 50% of the material inherent in resolution of racemates. nih.gov

Variation of Ring Size and Heteroatom Composition (e.g., 1,3-dithiane (B146892) analogs)

Expanding the five-membered 1,3-dithiolane ring to a six-membered 1,3-dithiane ring is a common strategy to create structural analogs with different conformational properties. The synthesis of 2-(nitromethylidene)-1,3-dithiane (B14496939) follows a similar pathway to its dithiolane counterpart, typically involving the condensation of 1,3-propanedithiol (B87085) with a suitable electrophile bearing the nitromethylidene unit.

The 1,3-dithiane ring system is well-known for its utility in organic synthesis, particularly due to the acidity of the protons at the C2 position, which allows for deprotonation to form a stabilized carbanion. youtube.com This carbanion can then react with various electrophiles. uwindsor.ca The synthesis of 1,3-dithianes can be achieved by reacting carbonyl compounds with 1,3-propanedithiol in the presence of an acid catalyst. organic-chemistry.org

While less common, the replacement of one or both sulfur atoms with other heteroatoms, such as selenium or oxygen, would provide further structural diversity. These modifications would significantly alter the electronic properties of the ring, including its ability to stabilize adjacent charges and its coordination properties. The synthesis of such analogs, for example, 1,3-oxathiolanes or 1,3-diselenolanes, would require the use of the corresponding heteroatom-containing propane-1,3- or ethane-1,2-diols/dithiols/diselenols in condensation reactions.

Modifications of the Nitromethylidene Moiety

The nitromethylidene group, C=CHNO₂, is a key functional component of the molecule, acting as a powerful electron-withdrawing group and a versatile reactive handle. Modifications to this moiety can dramatically alter the molecule's reactivity profile.

Substitution at the Exocyclic Methylene (B1212753) Carbon

The exocyclic methylene carbon of this compound is activated by the strongly electron-withdrawing nitro group, rendering the attached proton acidic. wikipedia.org This acidity allows for deprotonation to form a nitronate anion, which is a potent nucleophile. wikipedia.orgnih.gov This reactivity can be harnessed to introduce substituents at this position.

The reaction of the nitronate anion, generated by treatment with a suitable base, with various electrophiles can lead to a range of C-substituted derivatives. For instance, alkylation with alkyl halides would yield derivatives of the type 2-(1-nitroalkylidene)-1,3-dithiolane. This is analogous to the well-established alkylation of lithiated 1,3-dithianes. youtube.comuwindsor.ca

Furthermore, the nitromethylidene group functions as an excellent Michael acceptor. wikipedia.orgresearchgate.net This allows for the conjugate addition of a wide range of nucleophiles to the exocyclic carbon, leading to functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds.

Alterations of the Nitro Group Functionality

The nitro group itself is a versatile functional group that can be transformed into a variety of other functionalities, providing access to a rich diversity of derivatives. nih.govuts.edu.au The most common transformation is the reduction of the nitro group. wikipedia.org

The reduction of nitroalkenes can lead to several products depending on the reagents and reaction conditions used.

Reduction to Amines: Complete reduction of the nitro group yields the corresponding primary amine. This is a highly valuable transformation as it introduces a basic, nucleophilic center into the molecule. A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and chemical reductants like lithium aluminum hydride (LiAlH₄) for aliphatic nitro compounds, or iron in acidic media. wikipedia.orgcommonorganicchemistry.comnih.gov A method employing NaBH₄ and BF₃·OEt₂ has also been reported for the effective reduction of nitroalkenes to amines. sciencemadness.org

Partial Reduction to Hydroxylamines: Under milder reduction conditions, nitroalkenes can be partially reduced to hydroxylamines. wikipedia.orgwikipedia.org For example, diborane (B8814927) or zinc dust with ammonium (B1175870) chloride can be used for this transformation. wikipedia.org

Reduction to Oximes: The nitroalkene can also be converted to an oxime under specific reducing conditions. wikipedia.org

Beyond reduction, the nitro group can participate in other reactions. For instance, the Nef reaction allows for the conversion of a primary nitroalkane (formed after initial reduction of the double bond) into a ketone. nih.gov

TransformationReagent(s)ProductReference
Nitro to Amine H₂/Pd-C, Raney Ni; Fe/acid; LiAlH₄2-(Aminomethyl)-1,3-dithiolane wikipedia.orgcommonorganicchemistry.com
Nitro to Amine NaBH₄/BF₃·OEt₂2-(Aminomethyl)-1,3-dithiolane sciencemadness.org
Nitro to Hydroxylamine (B1172632) Zn/NH₄Cl; Diborane2-(Hydroxylaminomethyl)-1,3-dithiolane wikipedia.org
Nitroalkene to Ketone (via Nef) Base, then Acid1,3-Dithiolan-2-yl methyl ketone nih.gov

Comparative Studies of Reactivity Across Structurally Diverse Derivatives

The structural modifications described in the preceding sections lead to derivatives with distinct reactivity profiles. Comparative studies, while often not compiled into single reports, can be inferred from the known chemical behavior of the different functional groups and ring systems.

Acidity and Nucleophilicity: The acidity of the C2 proton in a 1,3-dithiane ring is a well-established feature exploited in umpolung (polarity inversion) chemistry. youtube.com A 2-(nitromethylidene)-1,3-dithiane analog would possess two acidic sites: the C2-proton of the ring and the proton on the exocyclic methylene carbon. The relative acidity would depend on the specific electronic environment, but both positions offer potential for selective deprotonation and subsequent functionalization. In contrast, the 1,3-dithiolane ring does not offer the same C2-acidity, focusing the reactivity primarily on the nitromethylidene moiety.

Electrophilicity: The primary site of electrophilicity in this compound is the exocyclic double bond, which acts as a Michael acceptor. The reactivity of this system can be compared to other nitroalkenes. The 1,3-dithiolane group, being electron-donating through resonance to the exocyclic carbon, might slightly modulate the electrophilicity compared to a simple alkyl-substituted nitroalkene. Changing the ring to a 1,3-dithiane may subtly alter this electronic influence due to different bond angles and ring strain, potentially affecting the rates of Michael additions.

Stereoselectivity: In chiral derivatives, the stereocenter within the 1,3-dithiolane ring can direct the approach of reagents to the reactive nitromethylidene group. This can lead to diastereoselective reactions, where one diastereomer of the product is formed preferentially. For example, in a Michael addition reaction, a chiral center at C4 could influence the facial selectivity of the nucleophilic attack on the exocyclic double bond. Comparing the diastereoselectivity of reactions for C4-substituted dithiolanes versus their achiral counterparts would provide valuable insight into the steric and electronic control exerted by the chiral ring.

Emerging Research Directions and Future Perspectives for 2 Nitromethylidene 1,3 Dithiolane

Development of Novel Catalytic Systems for Advanced Transformations

The exploration of new catalytic systems is paramount to expanding the synthetic utility of 2-(nitromethylidene)-1,3-dithiolane. Researchers are actively investigating the use of various catalysts to achieve advanced chemical transformations. For instance, the condensation of aldehydes or ketones with ethane-1,2-dithiol can be efficiently catalyzed by Brønsted acidic ionic liquids or perchloric acid adsorbed on silica (B1680970) gel under solvent-free conditions to produce 2-substituted 1,3-dithiolanes. chemicalbook.comorganic-chemistry.org Similarly, yttrium triflate has proven effective in catalyzing the formation of 1,3-dithiolanes from carbonyl compounds, demonstrating high chemoselectivity. organic-chemistry.org Iron catalysts have also been employed for the dithioacetalization of aldehydes using 2-chloro-1,3-dithiane, yielding 1,3-dithianes in good to excellent yields. organic-chemistry.org The development of recyclable catalysts, such as praseodymium triflate, for chemoselective thioacetalization further underscores the drive towards more sustainable and efficient synthetic methods. chemicalbook.com

Integration into Modern Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

The integration of this compound into modern synthetic methodologies like photoredox catalysis and electrochemistry represents a significant frontier in its application. Photoredox catalysis, for example, has emerged as a powerful tool for radical acylation reactions. rsc.org While direct studies involving this compound in this context are still emerging, the principles of photoredox catalysis, such as the use of iridium-based photocatalysts to generate radical intermediates from α-keto acids, suggest potential pathways for novel reactions involving the nitro group of the target compound. rsc.org The general mechanism involves the quenching of the excited state of the photocatalyst by an electron donor, leading to a cascade of reactions that can include additions, couplings, and cyclizations. rsc.org Electrochemical methods also offer a green and mild approach for the preparation of related structures, such as functionalized orthoesters from dithiane derivatives, highlighting the potential for electrochemical activation and transformation of this compound.

High-Throughput Experimentation and Automated Synthesis Protocols

High-throughput experimentation (HTE) and automated synthesis are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. bohrium.comnih.govnih.gov These technologies are particularly well-suited for exploring the reactivity of molecules like this compound. HTE allows for the systematic investigation of various catalysts, solvents, and reaction parameters in a miniaturized and parallel fashion, accelerating the discovery of optimal synthetic conditions. bohrium.comnih.gov Automated synthesis platforms, such as the Chemspeed Accelerator, can perform multi-step reaction sequences with minimal human intervention, facilitating the production of diverse libraries of compounds for applications like drug discovery. nih.gov The data generated from HTE, which includes both successful and unsuccessful reactions, is invaluable for training machine learning models to predict reaction outcomes and guide future experimental design. nih.gov The application of these automated techniques to the synthesis and derivatization of this compound could significantly expand its known chemistry and applications. For example, nanomole-scale photochemical thiol-ene reactions have been successfully performed using an automated approach in 1536-well plates, demonstrating the feasibility of high-throughput photochemical modifications. researchgate.net

Exploration of Undiscovered Reactivity Through Theoretical Predictions

Theoretical predictions and computational studies are becoming increasingly integral to understanding and predicting chemical reactivity. While specific theoretical studies on this compound are not yet widely reported, the principles of computational chemistry can be applied to explore its undiscovered reactivity. Density functional theory (DFT) and other quantum chemical methods can be used to model the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule. This can provide insights into its potential reaction pathways, the stability of intermediates, and the influence of substituents on its reactivity. For instance, understanding the electronic and optical properties of related 2-ylidene-1,3-dithiole compounds, which are influenced by electron-withdrawing substituents, has been aided by such studies. researchgate.net Theoretical calculations can guide experimental efforts by identifying promising new reactions and catalysts, thereby saving time and resources in the laboratory.

Q & A

Q. What advanced spectral methods address ambiguities in nitro group electronic effects?

  • Methodological Answer :
  • Solid-State NMR : Probes nitro-environment anisotropy in crystalline phases.
  • Time-Resolved Spectroscopy : Tracks nitro group participation in photoinduced electron transfer (e.g., AIE-active fluorescent probes) .

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